Tentoxine

Vue d'ensemble

Description

La tentoxine est un tétrapeptide cyclique naturel produit par le champignon phytopathogène Alternaria alternata. Elle est connue pour induire sélectivement la chlorose dans plusieurs plantules en germination, ce qui en fait un herbicide naturel potentiel . La this compound a été isolée et caractérisée pour la première fois par George Templeton et ses collègues en 1967 .

Applications De Recherche Scientifique

Tentoxin has several scientific research applications:

Mécanisme D'action

Tentoxin is a natural cyclic tetrapeptide produced by the phytopathogenic fungus Alternaria alternata .

Target of Action

Tentoxin’s primary targets are several enzyme sites within the plant cells . These enzymes play crucial roles in various biochemical processes, and their inhibition by Tentoxin leads to the characteristic symptoms of chlorosis in sensitive plants .

Mode of Action

Tentoxin interacts with its targets by inhibiting their activity. This inhibition disrupts the normal biochemical processes within the plant cells, leading to changes in the plant’s physiology . Tentoxin is known to inhibit the F1-ATPase activity of chloroplasts .

Biochemical Pathways

Tentoxin affects the biochemical pathway involving F1-ATPase, a key enzyme in the process of photophosphorylation . The inhibition of this enzyme disrupts the plant’s ability to carry out photosynthesis effectively, leading to downstream effects such as chlorosis .

Pharmacokinetics

Tentoxin’s bioavailability is likely high, given its potent effects even at low concentrations .

Result of Action

The primary molecular effect of Tentoxin’s action is the inhibition of F1-ATPase activity, leading to disrupted photosynthesis . On a cellular level, this results in chlorosis, a condition where the plant leaves turn yellow due to the lack of chlorophyll . This can severely affect the plant’s growth and productivity.

Analyse Biochimique

Biochemical Properties

Tentoxin interacts with specific components of the cell machinery, demonstrating a very specific interaction with particular biochemical targets . Tentoxin inhibits the F1-ATPase activity of chloroplasts , which is a crucial enzyme in the process of photosynthesis .

Cellular Effects

Tentoxin selectively induces chlorosis in several germinating seedling plants . It interferes with the development of prolamellar bodies and lamellae, resulting in deformed plastids . Tentoxin treatment also leads to an increase in starch content within the plastids .

Molecular Mechanism

Tentoxin’s mechanism of action involves disruption of normal plastid development rather than direct interference with chlorophyll synthesis . Tentoxin inhibits the F1-ATPase activity of chloroplasts . This inhibition disrupts the energy production in the plant cells, leading to the observed effects .

Temporal Effects in Laboratory Settings

Tentoxin’s effects on chlorophyll synthesis and plastid structure have been studied over time in laboratory settings . The toxin interferes with the development of prolamellar bodies and lamellae, leading to deformed plastids .

Metabolic Pathways

Tentoxin is involved in the metabolic pathways that disrupt normal plastid development . Tentoxin’s biosynthesis involves a putative nonribosomal peptide synthetase (NRPS) gene and a cytochrome P450 gene .

Subcellular Localization

Tentoxin’s effects are primarily observed in the chloroplasts of plant cells . Tentoxin inhibits the F1-ATPase activity of chloroplasts, disrupting their normal function

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La tentoxine peut être synthétisée par synthèse peptidique en phase solide, qui implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus implique l'utilisation de groupes protecteurs pour empêcher les réactions indésirables et le clivage final du peptide de la résine .

Méthodes de Production Industrielle : La production industrielle de this compound implique la culture d'Alternaria alternata dans des environnements contrôlés. Le champignon est cultivé dans des milieux limités en phosphates, et la this compound est extraite du mycélium à l'aide de solvants organiques . Les protoplastes d'Alternaria alternata peuvent également être utilisés pour la production de this compound, les conditions optimales conduisant à des rendements élevés .

Analyse Des Réactions Chimiques

Types de Réactions : La tentoxine subit diverses réactions chimiques, notamment:

Oxydation : La this compound peut être oxydée pour former la dihydrothis compound, un précurseur hydrogéné.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers réactifs, y compris les halogénoalcanes et les chlorures d'acyle, sont utilisés dans des conditions contrôlées.

Principaux Produits :

Dihydrothis compound : Formée par oxydation.

Analogues de la this compound : Formés par des réactions de substitution.

4. Applications de la Recherche Scientifique

La this compound a plusieurs applications de recherche scientifique :

5. Mécanisme d'Action

La this compound exerce ses effets en inhibant l'activité de la F1-ATPase chloroplastique dans les espèces végétales sensibles. Cette inhibition perturbe les processus de transfert d'énergie dans les chloroplastes, conduisant à la chlorose (jaunissement) des plantes . Les cibles moléculaires comprennent des sites enzymatiques spécifiques au sein du complexe F1-ATPase, et les voies impliquées sont liées à l'hydrolyse de l'ATP et à la conversion d'énergie .

Composés Similaires :

Cycloheximide : Un autre peptide cyclique produit par Streptomyces griseus, connu pour ses effets inhibiteurs sur la synthèse des protéines.

Bacitracine : Un antibiotique peptidique cyclique produit par Bacillus subtilis, utilisé pour inhiber la synthèse de la paroi cellulaire bactérienne.

Comparaison :

Comparaison Avec Des Composés Similaires

Cycloheximide: Another cyclic peptide produced by Streptomyces griseus, known for its inhibitory effects on protein synthesis.

Bacitracin: A cyclic peptide antibiotic produced by Bacillus subtilis, used to inhibit bacterial cell wall synthesis.

Comparison:

Propriétés

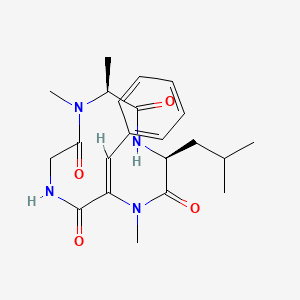

IUPAC Name |

(3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/b18-12-/t15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIRBDOFKDACOK-LFXZBHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N(/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N1C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893264 | |

| Record name | Tentoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28540-82-1 | |

| Record name | Tentoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028540821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tentoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW4EQ02E0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.